Cas no 106291-23-0 (2-fluoro-1-methoxy-4-phenylbenzene)

2-Fluoro-1-methoxy-4-phenylbenzene is a fluorinated aromatic compound featuring a methoxy group and a phenyl substituent on a benzene ring. Its molecular structure, characterized by the electron-withdrawing fluorine atom and electron-donating methoxy group, makes it a versatile intermediate in organic synthesis and pharmaceutical research. The compound's stability and reactivity are advantageous for cross-coupling reactions, such as Suzuki or Heck couplings, enabling the construction of complex aromatic systems. Its fluorine moiety enhances binding affinity in medicinal chemistry applications, while the methoxy group can influence solubility and metabolic stability. This compound is particularly valuable for developing agrochemicals, liquid crystals, and bioactive molecules requiring tailored electronic and steric properties.
2-fluoro-1-methoxy-4-phenylbenzene structure
106291-23-0 structure
Product Name:2-fluoro-1-methoxy-4-phenylbenzene
CAS No:106291-23-0
MF:C13H11FO
MW:202.224247217178
CID:1174097
PubChem ID:14122124
Update Time:2025-08-04

2-fluoro-1-methoxy-4-phenylbenzene Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-1-methoxy-4-phenylbenzene
    • 1,1'-Biphenyl, 3-fluoro-4-methoxy-
    • CTK0G3486
    • ACMC-20m9ze
    • AGN-PC-000GMJ
    • 3-fluoro-4-methoxy-1,1'-biphenyl
    • 3-fluoro-4-methoxybiphenyl
    • 3-Fluoro-4-methoxy-biphenyl
    • SureCN8481713
    • AG-A-60093
    • EN300-1585772
    • DTXSID50556249
    • VACQQHZZCOZKJC-UHFFFAOYSA-N
    • 106291-23-0
    • 3-fluoro-4-methoxy biphenyl
    • SCHEMBL8481713
    • MDL: MFCD08457037
    • Inchi: 1S/C13H11FO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3
    • InChI Key: VACQQHZZCOZKJC-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)C1C=CC=CC=1)OC

Computed Properties

  • Exact Mass: 202.07943
  • Monoisotopic Mass: 202.079393132g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23
  • LogP: 3.50130

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Additional information on 2-fluoro-1-methoxy-4-phenylbenzene

Introduction to 2-fluoro-1-methoxy-4-phenylbenzene (CAS No. 106291-23-0)

2-fluoro-1-methoxy-4-phenylbenzene, identified by its Chemical Abstracts Service (CAS) number 106291-23-0, is a fluorinated aromatic compound with a unique structural framework that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This molecule, featuring a fluoro substituent at the 2-position, a methoxy group at the 1-position, and a phenyl ring at the 4-position, exhibits intriguing electronic and steric properties that make it a valuable scaffold for the development of novel bioactive agents and advanced functional materials.

The structural motif of 2-fluoro-1-methoxy-4-phenylbenzene combines elements that are frequently employed in medicinal chemistry to modulate biological activity. The presence of a fluoro atom is particularly noteworthy, as fluorine substitution can significantly influence the metabolic stability, lipophilicity, and binding affinity of molecules. In particular, fluorine atoms can enhance binding interactions with biological targets by increasing hydrophobicity and altering electronic distributions. The methoxy group contributes to solubility and metabolic pathways, while the phenyl ring provides additional steric and electronic modulation capabilities.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their broad spectrum of applications. For instance, studies have demonstrated that fluorinated benzenes can serve as key intermediates in the synthesis of antiviral and anticancer agents. The specific arrangement of substituents in 2-fluoro-1-methoxy-4-phenylbenzene makes it an attractive candidate for further derivatization to explore new pharmacological profiles. Researchers have leveraged this compound to develop inhibitors targeting enzymes involved in cancer progression, such as kinases and proteases.

One of the most compelling aspects of 2-fluoro-1-methoxy-4-phenylbenzene is its potential in material science applications. The compound's aromatic structure and electron-withdrawing/ donating groups make it suitable for use in organic electronics, including light-emitting diodes (LEDs) and organic photovoltaics (OPVs). Recent advancements in polymer chemistry have shown that incorporating derivatives of this molecule can enhance charge transport properties, leading to more efficient electronic devices. The fluoro group, in particular, has been shown to improve film formation and thermal stability in polymer matrices.

The synthesis of 2-fluoro-1-methoxy-4-phenylbenzene typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include Friedel-Crafts alkylation followed by selective fluorination and methylation. Advances in catalytic methods have enabled more efficient and sustainable production processes, reducing waste and energy consumption. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct the phenyl ring efficiently while maintaining high regioselectivity.

The pharmacological potential of 2-fluoro-1-methoxy-4-phenylbenzene has been explored through both computational modeling and experimental screening. Virtual screening techniques have identified this compound as a hit candidate for further optimization against various disease targets. Experimental validation has confirmed its activity in preclinical models, particularly against inflammatory diseases where fluoroaromatics have shown promise. The methoxy group's ability to engage in hydrogen bonding interactions with biological targets further enhances its utility as a pharmacophore.

From a regulatory perspective, 2-fluoro-1-methoxy-4-phenylbenzene (CAS No. 106291-23-0) is classified as a research chemical intended for laboratory use only. Its handling requires adherence to standard chemical safety protocols to ensure worker protection and environmental safety. While not classified as hazardous under typical conditions, proper storage and handling are essential to prevent degradation or unintended reactions.

The future direction of research on 2-fluoro-1-methoxy-4-phenylbenzene is likely to focus on expanding its applications in drug discovery and materials science. Innovations in synthetic methodologies will continue to drive the development of new derivatives with enhanced properties. Additionally, interdisciplinary approaches combining organic chemistry with computational biology will accelerate the identification of novel bioactivities associated with this compound.

In conclusion,2-fluoro-1-methoxy-4-phenylbenzene represents a versatile molecular scaffold with significant potential across multiple scientific domains. Its unique structural features make it an invaluable building block for pharmaceutical innovation and advanced material design. As research progresses,106291-23-0 will undoubtedly continue to play a pivotal role in shaping the future of chemical biology and materials science.

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